4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride
Description
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride is a substituted benzamide derivative characterized by a 3-methyl group, a 4-amino group on the benzene ring, and an N-(2-methoxyethyl) substituent, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇N₂O₂·HCl, and it has a molecular weight of 272.79 g/mol (inferred from structural analogs) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-7-9(3-4-10(8)12)11(14)13-5-6-15-2;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRVPPBTBFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-methylbenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The 4-amino-3-methylbenzoic acid is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride is a compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a methoxyethyl group, and a methylbenzamide moiety, allows it to interact with biological systems and serve as a versatile building block for synthetic applications.
Chemistry
This compound serves as a crucial building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Amidation Reactions : Used to synthesize more complex amides.
- Substitution Reactions : The methoxyethyl group can be replaced with other functional groups, facilitating the creation of derivatives with tailored properties.
Biology
In biological research, this compound is investigated for its potential roles as:
- Biochemical Probes : It may act as an inhibitor in enzymatic studies, helping to elucidate enzyme mechanisms and pathways.
- Drug Development : Preliminary studies suggest it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Pain Management : Its analgesic properties could be beneficial in developing new pain relief medications.
- Anti-inflammatory Agents : Research is ongoing to evaluate its efficacy in reducing inflammation.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Physicochemical Properties
Solubility and Stability
- 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide HCl: Likely hygroscopic due to the hydrochloride salt. High solubility in polar solvents (inferred from methoxyethyl group) .
- Procainamide Hydrochloride: Very soluble in water (>100 mg/mL) and ethanol; hygroscopic; stable for ≥5 years at -20°C .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Limited solubility data; hydroxy and dimethyl groups may reduce lipophilicity compared to methoxy analogs .
Thermal and Spectral Characteristics
Procainamide Hydrochloride
- Application : Sodium channel blocker; used as an antiarrhythmic and local anesthetic.
- Structure-Activity Relationship (SAR): The diethylaminoethyl group enhances water solubility and bioavailability.
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide HCl
- Inferred Applications: Potential antiarrhythmic or local anesthetic activity, but reduced basicity compared to procainamide due to the methoxyethyl group. May exhibit altered pharmacokinetics (e.g., slower renal clearance).
Biological Activity
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H14ClN2O2
- Molecular Weight : 232.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. It is hypothesized to act as an inhibitor or modulator of certain biological processes, influencing cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide exhibit significant anticancer properties. For instance, a compound with structural similarities demonstrated selective inhibition of histone deacetylase (HDAC) enzymes, leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer cell proliferation .
Enzyme Interaction Studies
The compound has been used in biochemical assays to investigate its effects on various enzymes. It has shown potential as a selective inhibitor of specific HDACs, which are implicated in cancer progression. The inhibition leads to altered acetylation patterns within the cell, impacting tumor growth .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits rapid metabolism and distribution within biological systems. It is highly protein-bound and demonstrates moderate solubility in aqueous environments, which may influence its bioavailability and therapeutic efficacy .
Q & A
Q. What synthetic routes are recommended for preparing 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide hydrochloride?
A common approach involves amide bond formation between 4-amino-3-methylbenzoic acid derivatives and 2-methoxyethylamine. For example, analogous syntheses use Boc-protected amines reacted with acyl chlorides, followed by deprotection and salt formation (e.g., HCl) . Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride to generate the acyl chloride).
- Coupling with 2-methoxyethylamine in anhydrous solvents (e.g., dichloromethane).
- Purification via recrystallization or column chromatography, with final hydrochloride salt formation under acidic conditions.
Q. How is structural characterization performed for this compound?
Use orthogonal analytical techniques:
- 1H/13C NMR : Confirm proton environments (e.g., methoxy group at δ ~3.3–3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) and carbon backbone .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 273.1 [M+H]+) and fragmentation patterns .
- Elemental analysis : Verify purity and stoichiometry of the hydrochloride salt.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies should assess:
- Hydrolysis in acidic/basic conditions (monitored via HPLC).
- Thermal stability using TGA/DSC.
- Light sensitivity by comparing NMR spectra before/after UV exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ a Design of Experiments (DoE) approach:
- Vary solvent polarity (e.g., DCM vs. THF), temperature (0°C to reflux), and stoichiometry.
- Use computational tools (e.g., quantum chemical calculations) to predict optimal reaction pathways and transition states, as demonstrated in ICReDD’s reaction design workflows .
- Monitor byproducts via LC-MS to identify competing side reactions (e.g., over-acylation) .
Q. How can contradictions in reported biological activity data be resolved?
Address discrepancies through:
- Dose-response assays : Validate activity across multiple cell lines or enzymatic systems.
- Binding studies : Use SPR or ITC to measure direct interactions with targets (e.g., receptors).
- Metabolic stability tests : Rule out false positives/negatives caused by compound degradation in assays .
Q. What computational models are effective in predicting the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., enzymes) under physiological conditions.
- Machine Learning : Train models on PubChem data to forecast solubility or toxicity profiles .
Q. How should analytical discrepancies (e.g., conflicting NMR shifts) be addressed?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments.
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to resolve overlapping peaks.
- Collaborative data sharing : Compare results with open-access databases (e.g., PubChem) to identify systematic errors .
Q. What strategies enable regioselective modifications of the benzamide core?
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution.
- Catalytic systems : Use Pd/Cu catalysts for C-H activation at specific positions.
- Protection/deprotection : Sequentially block reactive sites (e.g., amino groups) using Boc or Fmoc protocols .
Methodological Notes
- Synthetic Scale-Up : For gram-scale synthesis, optimize stirring rate and cooling efficiency to maintain reaction control, as demonstrated in 125 mmol-scale protocols .
- Data Reproducibility : Archive raw spectral data and reaction logs in FAIR-compliant repositories to enhance transparency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
